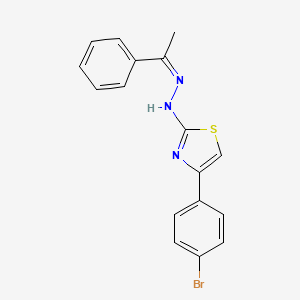
(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole
描述
属性
IUPAC Name |
4-(4-bromophenyl)-N-[(Z)-1-phenylethylideneamino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUFRALAPBKDI-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a thiazole ring with hydrazine and phenyl groups, which may enhance its interaction with biological targets. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with 1-phenyl-2-hydrazinylthiazole under acidic conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound demonstrates effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for different cancer cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways relevant to microbial growth and cancer proliferation. For instance, its interaction with DNA topoisomerases may disrupt DNA replication in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted by demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in breast cancer cells through the intrinsic apoptotic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
相似化合物的比较
Structural and Functional Comparison with Analogous Thiazole Derivatives
Structural Variations and Physicochemical Properties
The bromophenyl-thiazole scaffold is structurally analogous to several derivatives with substitutions at the 4-position of the thiazole ring or modifications to the hydrazinylidene group:
Key Observations :
- Dicyclopropylmethylene-hydrazinyl derivatives (e.g., 3c) exhibit lower melting points (139–140°C) than bulkier analogues, suggesting reduced crystallinity .
Antifungal Activity
- The bromophenyl derivative’s closest analogues, such as 2h and 2l (MIC₉₀ = 1.95 µg/mL against C. albicans), outperform ketoconazole (MIC₉₀ = 7.81 µg/mL) due to enhanced thiazole-hydrazone interactions with fungal enzymes .
- In contrast, nitrophenyl-furan-thiazole hybrids (MIC = 250 µg/mL against C. utilis) are less potent than fluconazole (MIC = 2 µg/mL), highlighting the importance of electron-withdrawing groups (e.g., bromo) over nitro substituents in antifungal activity .
Anticancer Activity
- Bromophenyl-thiazole derivatives are less studied in anticancer contexts, but structurally related compounds like 3a' (pentafluorophenyl-thiazole) show potent activity against MCF-7 cells (GI₅₀ = 1.7 µM) .
- The phenylethylidene-hydrazinyl moiety may synergize with bromophenyl’s hydrophobic character to enhance DNA intercalation or kinase inhibition, though specific data for the target compound are lacking .
Antioxidant Activity
- Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h) exhibits moderate antioxidant activity (%FRSA = 74.50 ± 0.37), suggesting that bromophenyl substitution could further modulate redox properties via steric or electronic effects .
Pharmacokinetic and Toxicity Profiles
- Thiazole derivatives with ≤10 rotatable bonds (e.g., target compound) are more likely to achieve favorable bioavailability than flexible analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


